2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene

Description

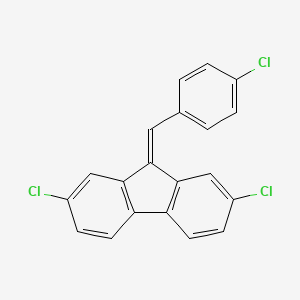

2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene is a key structural moiety of the antimalarial drug lumefantrine (C30H32Cl3NO2, molecular weight 528.9) . Its core consists of a fluorene backbone substituted with chlorine atoms at positions 2 and 7, and a 4-chlorobenzylidene group at position 9 (Figure 1). This Z-configuration benzylidene group enhances π-π stacking interactions, critical for lumefantrine’s antimalarial activity against Plasmodium falciparum . The compound’s three chlorine atoms contribute to its isotopic signature (m/z 528.10 with a 35Cl/37Cl distribution) and hydrophobic character, rendering it insoluble in water but soluble in oils .

Structurally, the 2-(dibutylamino)-1-hydroxyethyl side chain at position 4 of the fluorene ring differentiates lumefantrine from its parent compound, this compound . This side chain is essential for binding to heme, inhibiting hemozoin formation in malaria parasites .

Properties

IUPAC Name |

2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl3/c21-13-3-1-12(2-4-13)9-18-19-10-14(22)5-7-16(19)17-8-6-15(23)11-20(17)18/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXIAFQBNJSTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene typically involves the reaction of 2,7-dichlorofluorene with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the benzylidene linkage at the 9 position of the fluorene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated as an impurity in lumefantrine, contributing to the understanding of drug purity and efficacy.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene is not well-documented. as an impurity in lumefantrine, it may influence the pharmacokinetics and pharmacodynamics of the drug. The molecular targets and pathways involved are likely related to its structural similarity to lumefantrine, which acts on the erythrocytic stages of Plasmodium spp. in malaria treatment .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene and Related Compounds

Functional and Pharmacological Differences

Chlorine Substitution :

- Replacement of the 4-chlorobenzylidene group with 4-fluorobenzylidene (e.g., 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene) reduces electron-withdrawing effects, altering reactivity and metabolic stability .

- Positional isomers (e.g., 3-chloro or 2-chloro benzylidene derivatives) exhibit reduced antimalarial efficacy due to steric hindrance in heme binding .

Side Chain Modifications: The DBK derivative lacks the amino alcohol side chain, resulting in loss of antimalarial activity . Diethylamino or monobutylamino variants (e.g., lumefantrine-related compound A) show altered pharmacokinetics, with shorter half-lives due to reduced lipophilicity .

Oxidative Derivatives :

- N-Oxide formation (e.g., DBK N-oxide) increases polarity, enhancing renal excretion but reducing blood-brain barrier penetration .

Analytical and Stability Profiles

- Chromatographic Behavior : The parent compound elutes later than DBK derivatives in reverse-phase HPLC due to higher hydrophobicity .

- Mass Spectrometry : Isotopic patterns (e.g., m/z 528.10 with three chlorines) distinguish it from dichloro analogues like DBK (m/z 420.13) .

- Degradation Pathways : Acidic conditions promote benzylidene cleavage to form DBK, while oxidation yields N-oxides .

Biological Activity

2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene is a chlorinated derivative of fluorene that has garnered interest for its potential biological activities. This compound is structurally related to lumefantrine, an antimalarial drug, and has been studied for its implications in medicinal chemistry, particularly regarding its role as an impurity in pharmaceutical formulations. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer properties, and interactions with biomolecules.

Chemical Structure and Properties

The molecular structure of this compound features chlorine substitutions at the 2 and 7 positions of the fluorene ring and a chlorobenzylidene group at the 9 position. Its chemical formula is C15H11Cl3, and it belongs to a class of compounds known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|---|

| 5g | S. aureus | 10 | Vancomycin |

| 5h | S. aureus | 11 | Vancomycin |

| 5j | E. coli | 10 | Gentamicin |

| 5k | P. aeruginosa | 8 | Gentamicin |

The above table summarizes the observed zones of inhibition for various derivatives when tested against specific bacterial strains. These findings suggest that certain derivatives may be more effective than standard antibiotics.

Anticancer Activity

In addition to antimicrobial effects, compounds derived from this compound have shown promising anticancer properties. Studies have focused on their efficacy against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Comparison Drug |

|---|---|---|---|

| Thiazolidinone Derivative | A549 | <10 | Taxol |

| Azetidinone Derivative | MDA-MB-231 | <15 | Taxol |

The cytotoxicity results indicate that several derivatives exhibit lower IC50 values compared to Taxol, suggesting enhanced efficacy in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with key biomolecules and pathways. Its structural similarity to lumefantrine suggests that it may influence the pharmacokinetics and pharmacodynamics of antimalarial treatments by affecting drug metabolism and efficacy.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of synthesized derivatives against multidrug-resistant strains. The results indicated that certain compounds displayed significant activity against resistant strains, highlighting their potential as alternative therapeutic agents.

- Anticancer Efficacy : Another investigation focused on the binding interactions of synthesized fluorene derivatives with dihydrofolate reductase (DHFR), a critical enzyme in cancer cell metabolism. Molecular docking studies revealed strong binding affinities, suggesting a targeted approach in anticancer drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.